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2,1-Benzisoxazole-3-carboxylic

acid

Cat. No.: B1266885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2,1-
Benzisoxazole-3-carboxylic acid, a versatile heterocyclic compound with demonstrated

biological activities. This document includes key data, detailed experimental protocols for its

synthesis and biological evaluation, and workflow diagrams to guide researchers in their

studies.

Overview of 2,1-Benzisoxazole-3-carboxylic acid
2,1-Benzisoxazole-3-carboxylic acid, also known as anthranilic acid isostere, is a bicyclic

aromatic compound. Its structure is characterized by a fusion of benzene and isoxazole rings,

with a carboxylic acid group at position 3. This scaffold is of significant interest in medicinal

chemistry due to its potential as a building block for the synthesis of various biologically active

molecules.[1][2] Derivatives of 2,1-benzisoxazole have shown a wide range of pharmacological

properties, including antimicrobial, antiplasmodial, and anticancer activities.[1][3]

Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of 2,1-Benzisoxazole-
3-carboxylic acid.
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Biological

Activity
Test System Parameter Value Reference

Antiplasmodial

Activity

Plasmodium

falciparum

(FcB1,

chloroquine-

resistant)

IC₅₀ > 60 µM [3]

Cytotoxicity

MCF7 (human

breast cancer

cell line)

IC₅₀ > 60 µM [3]

Antimicrobial

Activity

Various bacterial

and fungal

strains

MIC Weak activity [1][3]

Note: The parent compound, 2,1-Benzisoxazole-3-carboxylic acid, demonstrates weak

intrinsic antiplasmodial and cytotoxic activity. However, it serves as a crucial starting material

for the synthesis of more potent derivatives.

Experimental Protocols
Synthesis of 2,1-Benzisoxazole-3-carboxylic acid
A common method for the synthesis of 2,1-benzisoxazoles involves the cyclization of ortho-

substituted benzene derivatives.[4]

Protocol: Synthesis from 2-Nitro-m-toluic acid

Oxidation: Dissolve 2-nitro-m-toluic acid in a suitable solvent (e.g., pyridine).

Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while

maintaining the reaction temperature below 40°C.

Stir the mixture at room temperature for several hours until the reaction is complete

(monitored by TLC).
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Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the

product.

Filter the precipitate, wash with water, and dry to obtain crude 2,1-Benzisoxazole-3-
carboxylic acid.

Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water) to yield pure 2,1-Benzisoxazole-3-carboxylic acid.

Synthesis of 3-Substituted-2,1-benzisoxazoles
2,1-Benzisoxazole-3-carboxylic acid is a key intermediate for the synthesis of various 3-

substituted derivatives.[3][5][6]

Protocol: Synthesis of an Amide Derivative (Example)

Acid Chloride Formation: To a solution of 2,1-Benzisoxazole-3-carboxylic acid in an

anhydrous solvent (e.g., toluene), add oxalyl chloride dropwise at room temperature under a

nitrogen atmosphere.

Heat the reaction mixture at 80°C for 16 hours.

Remove the solvent under reduced pressure to obtain the crude acid chloride.

Amidation: Dissolve the crude acid chloride in a dry solvent (e.g., toluene).

Add a solution of the desired amine (e.g., aniline) in the same solvent dropwise at room

temperature.

Stir the reaction mixture for 1 hour.

Work-up and Purification: Wash the reaction mixture with brine, dry the organic layer over

anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by

column chromatography on silica gel.[3]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-
based Fluorescence Assay)
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This protocol is adapted from general procedures for assessing the antiplasmodial activity of

compounds against Plasmodium falciparum.

Parasite Culture: Maintain a continuous culture of chloroquine-resistant P. falciparum (e.g.,

FcB1 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10%

human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5%

O₂, and 90% N₂.

Assay Preparation: Synchronize the parasite culture to the ring stage.

Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in a 96-well

microtiter plate.

Add serial dilutions of 2,1-Benzisoxazole-3-carboxylic acid (typically from 100 µM to 0.1

µM) to the wells. Include positive (chloroquine) and negative (solvent) controls.

Incubate the plate for 72 hours under the same culture conditions.

Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing

SYBR Green I dye.

Incubate the plate in the dark at room temperature for 1 hour.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of

parasite growth inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound

against a cancer cell line.[7][8][9][10]

Cell Culture: Culture MCF7 human breast cancer cells in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO₂.
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Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 2,1-Benzisoxazole-3-
carboxylic acid (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control

(DMSO) and a positive control (e.g., doxorubicin).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Visualized Workflows and Pathways
Due to the limited specific information on the mechanism of action for the antiplasmodial and

cytotoxic effects of 2,1-Benzisoxazole-3-carboxylic acid, a detailed signaling pathway cannot

be accurately constructed. However, the following diagrams illustrate the general experimental

workflows.
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Caption: General workflow for the synthesis and biological evaluation of 2,1-Benzisoxazole-3-
carboxylic acid and its derivatives.
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Antiplasmodial / Cytotoxicity Assay Logic
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Caption: Logical flow of an in vitro assay to determine the IC50 value of 2,1-Benzisoxazole-3-
carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 2,1-Benzisoxazole-
3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266885#experimental-protocols-for-using-2-1-
benzisoxazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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